N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide
Description
N-[(2-Hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a quinoline core substituted with a hydroxyl group at position 2 and a methyl group at position 5. The benzenesulfonamide moiety is attached via a methylene bridge to the quinoline’s 3-position, with an N-propyl substituent on the sulfonamide nitrogen. Its synthesis likely involves coupling a functionalized quinoline intermediate with a benzenesulfonyl chloride derivative under basic conditions, as seen in analogous sulfonamide syntheses .
Properties
CAS No. |
851628-35-8 |
|---|---|
Molecular Formula |
C20H22N2O3S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-3-11-22(26(24,25)18-7-5-4-6-8-18)14-17-13-16-10-9-15(2)12-19(16)21-20(17)23/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) |
InChI Key |
AZOCRKBZLNABCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its fluorescent properties.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other sulfonamide-quinoline hybrids and benzimidazole derivatives. Key comparisons include:
Computational and Crystallographic Analysis
- Structural Determination : Tools like SHELX and ORTEP-3 are critical for resolving sulfonamide derivatives’ crystal structures . For example, 2-(N-allylsulfamoyl)-N-propylbenzamide was analyzed via X-ray diffraction and DFT calculations to confirm its hydrogen-bonding networks and optimized geometry .
- Electronic Properties: The quinoline core in the target compound may exhibit distinct HOMO-LUMO gaps compared to benzimidazole derivatives due to differences in aromaticity and substituent electron-withdrawing/donating effects .
Research Implications and Gaps
- Structural Optimization: The target compound’s 7-methyl and 2-hydroxy groups could be modified to explore effects on binding affinity, as seen in related quinoline derivatives .
- Computational Modeling : Comparative DFT studies with analogues like IIIa or B8 could clarify electronic and steric influences on reactivity .
Biological Activity
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is a quinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases. In this article, we will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
| InChI Key | DOGPDFGKCUTSMC-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline nucleus allows the compound to intercalate with DNA, leading to inhibition of DNA synthesis and subsequent cell death.
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
- Targeting Tumor Pathways : Research indicates that quinoline derivatives can exert antitumor effects through inhibition of histone deacetylases (HDAC), topoisomerases, and other key enzymes involved in cancer progression .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of quinoline derivatives, including this compound:
- Selectivity Against Cancer Cells : Quinoline derivatives have shown selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .
Case Study: HDAC Inhibition
In a study by Kundu et al., compounds similar to this compound were evaluated for their ability to inhibit HDAC isoforms. The lead compounds exhibited IC50 values in the nanomolar range and demonstrated significant growth inhibition in HL-60 and HCT116 cell lines .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : These compounds have shown efficacy against a range of bacterial and viral pathogens.
- Mechanism : The mechanism often involves disruption of microbial DNA synthesis and inhibition of essential metabolic pathways.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Selective cytotoxicity against cancer cells; HDAC inhibition |
| Antimicrobial | Efficacy against various pathogens; disruption of DNA synthesis |
Research Findings
Several studies highlight the biological activity of quinoline derivatives:
- Antitumor Effects : A study reported that certain quinoline compounds exhibited dose-dependent tumor growth inhibition in xenograft models .
- Enzyme Interaction Studies : Molecular docking studies revealed specific interactions with target enzymes, confirming the compound's potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
